molecular formula C13H13NO3 B1296435 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione CAS No. 93272-49-2

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione

Cat. No. B1296435
CAS RN: 93272-49-2
M. Wt: 231.25 g/mol
InChI Key: DDJPULUYCYQIBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione” appears to contain an oxirane (also known as an epoxide) group, a propyl group, and an isoindoline-1,3-dione group. Oxiranes are three-membered cyclic ethers that are highly reactive due to ring strain . Isoindoline-1,3-dione is a heterocyclic compound that is used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the oxirane ring, possibly through an epoxidation reaction . The isoindoline-1,3-dione could potentially be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the three-membered oxirane ring, the propyl chain, and the isoindoline-1,3-dione ring system .


Chemical Reactions Analysis

Oxiranes are known to undergo a variety of reactions, including ring-opening reactions, which can be initiated by acids, bases, or nucleophiles . The isoindoline-1,3-dione group could potentially undergo reactions at the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxirane ring would make it reactive, and the isoindoline-1,3-dione group could potentially form hydrogen bonds .

Scientific Research Applications

Synthesis and Structure

  • Synthesis and Antimicrobial Studies : The compound 2-(3-(4-phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, a derivative of 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, has been synthesized and analyzed for its structure and antimicrobial activity. Its crystal structure was determined, exhibiting monoclinic properties, and it showed moderate antimicrobial activity against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

  • Enantiopure Synthesis for Antibacterial Agents : Research on the enantiopure synthesis of (R)-2-((2-oxooxazolidin-5-yl)methyl)isoindoline-1,3-dione, closely related to the target compound, has been developed. This synthesis is crucial for creating antibacterial agents containing the 2-oxazolidinone moiety (Rajesh et al., 2011).

  • Efficient Green Catalytic System : The synthesis of Isoindoline-1,3-dione derivatives, including 2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione, can be enhanced by an efficient green catalytic system using the Water Extract of Onion Peel Ash (WEOPA). This method offers environmental benefits and viable bio-waste management (Journal et al., 2019).

Application in Corrosion Inhibition

  • Aza-pseudopeptides as Corrosion Inhibitors : Aza-pseudopeptides, including 2-(1-(3-methyl-5,6-dihydropyridazin-1(2H)-yl)-1-oxopropan-2-yl)isoindoline-1,3-dione, have been synthesized and found to be effective corrosion inhibitors for mild steel in acidic conditions. This application demonstrates the compound's potential in industrial settings (Chadli et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. Oxiranes, for example, can be irritants and may be harmful if inhaled .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research could involve testing its biological activity and optimizing its properties for this purpose .

properties

IUPAC Name

2-[3-(oxiran-2-yl)propyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)7-3-4-9-8-17-9/h1-2,5-6,9H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJPULUYCYQIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90320901
Record name 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Oxiran-2-yl)-propyl)-isoindoline-1,3-dione

CAS RN

93272-49-2
Record name NSC366113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[3-(Oxiran-2-yl)propyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90320901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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